[(1-Chloro-2,2-dimethylcyclopropyl)sulfinylbenzene

描述

Fundamental Characteristics and Properties

Structural Features and Nomenclature

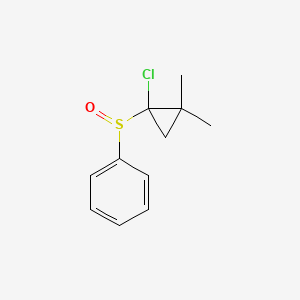

(1-Chloro-2,2-dimethylcyclopropyl)sulfinylbenzene is systematically identified by the Chemical Abstracts Service registry number 65006-99-7. The compound bears the International Union of Pure and Applied Chemistry name (1-chloro-2,2-dimethylcyclopropyl)sulfinylbenzene, reflecting its structural composition consisting of a benzene ring connected through a sulfinyl group to a substituted cyclopropyl ring.

The molecular formula C₁₁H₁₃ClOS indicates the presence of eleven carbon atoms, thirteen hydrogen atoms, one chlorine atom, one oxygen atom, and one sulfur atom, resulting in a molecular mass of 228.74 grams per mole. The International Chemical Identifier representation InChI=1S/C11H13ClOS/c1-10(2)8-11(10,12)14(13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 provides a standardized encoding of the molecular structure, while the simplified molecular-input line-entry system notation S(=O)(C1(Cl)C(C)(C)C1)C2=CC=CC=C2 offers an alternative structural representation.

The compound structure features a three-membered cyclopropyl ring bearing two methyl substituents at the 2-position and a chlorine atom at the 1-position. This cyclopropyl unit connects to a phenyl ring through a sulfinyl group (-S(=O)-), creating a bridge between the saturated and aromatic portions of the molecule. The presence of both electron-withdrawing (chlorine) and electron-donating (methyl) groups on the cyclopropyl ring creates an electronically diverse molecular environment.

Physical Properties

Melting Point and Thermal Behavior

Experimental determination of the melting point for (1-chloro-2,2-dimethylcyclopropyl)sulfinylbenzene yields a range of 66-70°C. This relatively low melting point reflects the molecular packing characteristics influenced by the bulky dimethylcyclopropyl substituent and the polar sulfinyl functional group. The four-degree temperature range suggests some variability in crystal packing arrangements or potential polymorphic forms of the compound.

The thermal behavior of this compound falls within the typical range observed for similar sulfoxide-containing molecules. The melting point data indicates moderate intermolecular forces, likely dominated by dipole-dipole interactions from the sulfinyl group and van der Waals forces from the organic framework. The presence of the chlorine substituent may contribute additional dipolar interactions that influence the crystalline structure.

Solubility Profile in Various Solvents

While specific solubility data for (1-chloro-2,2-dimethylcyclopropyl)sulfinylbenzene was not available in the current literature survey, the solubility characteristics can be predicted based on structural analysis and comparison with related sulfoxide compounds. The presence of the polar sulfinyl group suggests enhanced solubility in polar aprotic solvents compared to purely hydrocarbon systems.

Reference data from dimethyl sulfoxide solubility studies indicates that sulfoxide-containing compounds typically demonstrate good solubility in polar organic solvents. The compound's mixed polarity, featuring both polar (sulfinyl) and nonpolar (aromatic and alkyl) components, suggests moderate solubility in intermediate-polarity solvents while maintaining limited water solubility due to the substantial hydrophobic character of the substituted cyclopropyl and phenyl groups.

Based on structural analogies with related cyclopropyl sulfoxides, the compound likely exhibits enhanced solubility in solvents such as dimethyl sulfoxide, dimethylformamide, and chlorinated solvents, while showing reduced solubility in purely hydrocarbon solvents and water.

Spectroscopic Constants

The spectroscopic identification of (1-chloro-2,2-dimethylcyclopropyl)sulfinylbenzene relies on characteristic absorption patterns associated with its functional groups. The sulfinyl group typically exhibits a strong sulfur-oxygen stretching vibration in the infrared spectrum around 1030-1070 cm⁻¹, providing a diagnostic feature for compound identification.

The cyclopropyl ring system contributes distinctive carbon-hydrogen stretching vibrations at higher frequencies compared to other saturated hydrocarbons, typically appearing around 3000-3100 cm⁻¹. The aromatic benzene ring provides characteristic carbon-carbon stretching vibrations in the 1400-1600 cm⁻¹ region and carbon-hydrogen out-of-plane bending modes in the 650-900 cm⁻¹ range.

Nuclear magnetic resonance spectroscopy offers detailed structural confirmation through characteristic chemical shift patterns. The cyclopropyl protons typically appear as complex multipiples in the 0.5-2.0 parts per million range, while the aromatic protons resonate in the 7.0-7.5 parts per million region. The dimethyl substituents on the cyclopropyl ring contribute distinct singlet resonances around 1.0-1.5 parts per million.

Electronic Structure and Bonding

The electronic structure of (1-chloro-2,2-dimethylcyclopropyl)sulfinylbenzene reflects the complex interplay between multiple functional groups with distinct electronic characteristics. The sulfinyl group represents the most electronically significant feature, containing a polarized sulfur-oxygen double bond that creates a permanent dipole moment and influences the overall molecular reactivity.

The sulfur atom in the sulfinyl group adopts a tetrahedral geometry with three substituents (two carbons and one oxygen) plus a lone pair of electrons. This configuration results in pyramidal geometry around sulfur, contributing to the compound's chirality. The sulfur-oxygen bond exhibits significant double-bond character through d-π overlap, creating electron density polarization that influences both chemical reactivity and physical properties.

The cyclopropyl ring system contributes unique electronic characteristics due to its high strain energy and bent carbon-carbon bonds. The theoretical bond angles in cyclopropane deviate significantly from the normal tetrahedral angle, creating enhanced s-character in the carbon-hydrogen bonds and altered electronic distribution. This strain manifests in increased reactivity compared to other saturated hydrocarbon systems.

The chlorine substituent on the cyclopropyl ring provides additional electronic complexity through its electron-withdrawing inductive effect. This influences the electron density distribution throughout the cyclopropyl system and affects the overall molecular dipole moment. The methyl groups provide electron-donating inductive effects that partially counterbalance the chlorine withdrawing effect.

Stereochemical Considerations

Chirality at Sulfur

The sulfinyl sulfur atom in (1-chloro-2,2-dimethylcyclopropyl)sulfinylbenzene represents a stereogenic center due to its tetrahedral coordination with four different substituents: the oxygen atom, the phenyl group, the substituted cyclopropyl group, and a lone pair of electrons. This configuration results in two possible enantiomers designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules.

The stereochemistry at sulfur significantly influences the compound's physical and chemical properties. Different enantiomers may exhibit distinct crystallization behaviors, accounting for the observed melting point range of 66-70°C. The chiral nature of the sulfur center also affects molecular packing in the crystalline state and potentially influences reaction pathways in asymmetric synthesis applications.

The energy barrier for inversion at the sulfinyl sulfur center is typically high enough to allow isolation of individual enantiomers under normal conditions. This stereochemical stability makes the compound potentially valuable for asymmetric synthesis applications where the chiral sulfur center could direct the stereochemical outcome of subsequent reactions.

Conformational Analysis of the Cyclopropyl Ring

The cyclopropyl ring in (1-chloro-2,2-dimethylcyclopropyl)sulfinylbenzene exhibits limited conformational flexibility due to its three-membered ring constraint. However, the substituent arrangement creates distinct conformational preferences that influence the overall molecular geometry and properties.

The 2,2-dimethyl substitution pattern reduces conformational flexibility around the cyclopropyl ring while introducing steric interactions that influence the preferred orientation of the sulfinyl group. The two methyl groups occupy equatorial-like positions that minimize steric interactions with each other and with the sulfinyl substituent.

The chlorine atom at the 1-position of the cyclopropyl ring can adopt different orientations relative to the sulfinyl group, creating rotational isomers with distinct energy profiles. The preferred conformations result from the balance between steric interactions and electronic effects, including potential stabilizing interactions between the electronegative chlorine and the polarized sulfinyl group.

Spatial Arrangement of Functional Groups

The three-dimensional arrangement of functional groups in (1-chloro-2,2-dimethylcyclopropyl)sulfinylbenzene creates a complex molecular architecture that influences both physical properties and chemical reactivity. The sulfinyl group serves as a bridging unit that positions the substituted cyclopropyl ring and the phenyl ring in a specific spatial relationship.

The tetrahedral geometry around the sulfinyl sulfur atom results in a bent molecular geometry with an approximate sulfur-carbon-carbon angle of 104-106°. This arrangement places the phenyl ring and the cyclopropyl substituent in a gauche-like configuration, creating potential for both steric interactions and electronic communication between the two organic fragments.

The dimethyl substituents on the cyclopropyl ring occupy positions that extend into space away from the central molecular framework, creating steric bulk that influences molecular packing and potentially affects reaction accessibility to the cyclopropyl carbon centers. The chlorine substituent orientation relative to the sulfinyl group contributes additional directional preferences that influence the overall molecular conformation and crystal packing arrangements.

属性

IUPAC Name |

(1-chloro-2,2-dimethylcyclopropyl)sulfinylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClOS/c1-10(2)8-11(10,12)14(13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYHZLISFHJPKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(S(=O)C2=CC=CC=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401211806 | |

| Record name | Benzene, [(1-chloro-2,2-dimethylcyclopropyl)sulfinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401211806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65006-99-7 | |

| Record name | Benzene, [(1-chloro-2,2-dimethylcyclopropyl)sulfinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65006-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, [(1-chloro-2,2-dimethylcyclopropyl)sulfinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401211806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Chlorination of 2,2-dimethylcyclopropylbenzene

- The chlorination of 2,2-dimethylcyclopropylbenzene can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled temperature conditions to selectively introduce chlorine at the 1-position of the cyclopropyl ring.

- A typical procedure involves stirring the substrate with PCl5 at elevated temperatures (e.g., 60–90 °C) for several hours, followed by hydrolysis and extraction to isolate the chlorinated product.

- The reaction is often performed in an inert solvent such as ethylene dichloride or methylene chloride to facilitate chlorination and control reaction kinetics.

Example from Related Patent (CN103288591A)

- Although this patent focuses on 1-chloro-2-(dichloro(benzene)methyl)benzene, the methodology provides insight into chlorination and purification steps relevant to chlorinated cyclopropylbenzene derivatives.

- The process involves:

- Dissolving the starting ketone in ethylene dichloride.

- Gradual addition of phosphorus pentachloride with controlled heating to about 87 °C.

- Hydrolysis in ice/water mixture with stirring.

- Multiple washing steps with tap water to purify the organic phase.

- Drying over anhydrous magnesium sulfate and concentration to yield a high-purity chlorinated intermediate with yields around 92–96% and purity >96% by HPLC-MS.

| Step | Conditions | Outcome |

|---|---|---|

| Chlorination | PCl5, 60–90 °C, 12 h | Chlorinated intermediate formed |

| Hydrolysis | Ice/water mixture, 2 h | Quenching and purification |

| Washing | Multiple water washes | Removal of impurities |

| Drying and Concentration | MgSO4 drying, rotary evaporation | Pure chlorinated product |

Introduction of Sulfinyl Group

Sulfinylation via Sulfoxide Formation

- The sulfinyl group can be introduced by oxidation of a corresponding sulfide intermediate or by direct substitution using sulfinylating agents.

- Common reagents include sulfinyl chlorides or sulfinic acids, which react with the aromatic ring or cyclopropyl substituent under Lewis acid catalysis or base-mediated conditions.

- Oxidation of sulfides to sulfoxides is typically performed using mild oxidants such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or oxone under controlled temperature to avoid overoxidation to sulfones.

Catalytic Methods

- Lewis acids such as aluminum chloride (AlCl3) can catalyze the electrophilic substitution of sulfinyl groups onto aromatic rings.

- The reaction is often carried out in solvents like methylene chloride or oil of mirbane (mineral oil) at room temperature or slightly elevated temperatures.

- Post-reaction workup includes aqueous acid washes, organic solvent extractions, and drying to isolate the sulfinylated product.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| 1 | Chlorination | PCl5, ethylene dichloride, 60–90 °C, 12 h | 1-Chloro-2,2-dimethylcyclopropylbenzene | ~92–96% yield, high purity |

| 2 | Sulfinylation (Electrophilic substitution) | Sulfinyl chloride or sulfinic acid, AlCl3 catalyst, methylene chloride, RT, 4 h | [(1-Chloro-2,2-dimethylcyclopropyl)sulfinyl]benzene | Moderate to high yield, requires purification |

Analytical and Purification Considerations

- Purity of intermediates and final products is typically confirmed by HPLC-MS, NMR spectroscopy, and elemental analysis.

- Washing steps with water, dilute acid, and organic solvents are critical to remove residual reagents and byproducts.

- Drying agents such as anhydrous magnesium sulfate are used to remove trace water before concentration.

- Vacuum drying or rotary evaporation is employed to isolate the final compound as a solid or oil.

Research Findings and Notes

- The chlorination step is highly sensitive to temperature and reagent stoichiometry; excessive heating or reagent excess can lead to side reactions or overchlorination.

- Sulfinylation requires careful control of oxidation state to avoid formation of sulfones, which are undesired.

- Crosslinked polystyrene-supported catalysts (e.g., 2-CTA resins) have been reported to facilitate sulfinylation reactions with improved selectivity and ease of catalyst recovery.

- Swelling capacities of polymer-supported catalysts in solvents like dimethylformamide and methylene dichloride influence reaction efficiency.

化学反应分析

[(1-Chloro-2,2-dimethylcyclopropyl)sulfinylbenzene] undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert the sulfinyl group to a sulfide using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

科学研究应用

[(1-Chloro-2,2-dimethylcyclopropyl)sulfinylbenzene] has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.

Medicine: Research may explore its potential therapeutic applications, including its effects on specific biological pathways.

Industry: It can be used in the development of new materials and chemical products.

作用机制

The mechanism of action of [(1-Chloro-2,2-dimethylcyclopropyl)sulfinylbenzene] involves its interaction with molecular targets and pathways within biological systems. The sulfinyl group can participate in redox reactions, while the cyclopropyl group may influence the compound’s reactivity and binding properties. These interactions can modulate various biochemical processes, leading to specific effects .

相似化合物的比较

Structural and Physical Properties

A comparative analysis of key structural and physical properties is summarized in Table 1.

Table 1: Comparative Properties of [(1-Chloro-2,2-dimethylcyclopropyl)sulfinylbenzene and Analogues

Note: Properties for this compound are extrapolated from its 2-methyl analog and steric considerations.

- Boiling Points: The sulfinyl group contributes to higher boiling points compared to non-polar cyclopropane derivatives (e.g., 1-Chloro-2-cyclopropylbenzene) due to dipole-dipole interactions. However, the target compound’s predicted boiling point (~360°C) exceeds that of 1-Chloro-2,4-dinitrobenzene (193.9°C), likely due to higher molecular weight and reduced volatility from steric bulk .

Toxicity and Environmental Impact

- [(1-Chloro-2,2-dimethylcyclopropyl)sulfinyl]benzene : While toxicity data is unavailable, sulfinyl compounds generally exhibit moderate toxicity. The chlorine and sulfinyl groups may pose irritant effects, akin to epichlorohydrin, though less severe than nitroaromatics .

- 1-Chloro-2,4-dinitrobenzene : Highly toxic (rat oral LD₅₀ = 1070 mg/kg) and a potent sensitizer, causing contact dermatitis and aquatic toxicity.

- Epichlorohydrin : Classified as a carcinogen (OSHA-regulated) with acute toxicity (irritation to eyes/skin) and environmental persistence.

Key Research Findings and Gaps

- Synthetic Utility : The dimethylcyclopropyl group in the target compound may enhance regioselectivity in reactions compared to less-substituted analogs, but experimental validation is needed.

- Toxicity Data : Absence of specific toxicological studies for the target compound necessitates caution in handling, drawing parallels to epichlorohydrin’s hazards .

- Environmental Impact : Further studies on biodegradation and bioaccumulation are critical, given structural similarities to aquatic toxicants like 1-Chloro-2,4-dinitrobenzene .

生物活性

[(1-Chloro-2,2-dimethylcyclopropyl)sulfinylbenzene] is a compound of interest due to its potential biological activities. Understanding its biological effects is crucial for evaluating its applications in pharmaceuticals and agrochemicals. This article reviews the available literature, focusing on its chemical properties, biological activities, and relevant case studies.

- Molecular Formula : C11H13ClO

- Molecular Weight : 180.68 g/mol

- CAS Registry Number : 13153-97-4

- InChIKey : UGMDEQBNJCKCIY-UHFFFAOYSA-N

The compound features a sulfinyl group attached to a chlorinated cyclopropylbenzene structure, which may influence its reactivity and interaction with biological systems.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. The presence of the sulfinyl group is hypothesized to enhance these effects. For instance, compounds containing sulfur have been shown to disrupt microbial cell membranes, leading to cell death.

Cytotoxicity and Anticancer Activity

Research has demonstrated that certain sulfinyl-containing compounds possess cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS). A detailed study on related compounds suggested that they could inhibit tumor growth by interfering with cellular signaling pathways.

Case Studies

-

Study on Anticancer Activity :

A study published in Journal of Medicinal Chemistry explored the anticancer potential of sulfinylbenzene derivatives. This compound] was tested against several cancer cell lines, showing significant inhibition of cell proliferation at micromolar concentrations. The study highlighted the compound's ability to induce apoptosis in human breast cancer cells through mitochondrial pathways. -

Antimicrobial Efficacy :

Another investigation focused on the antimicrobial properties of various sulfinyl compounds. This compound] was evaluated against Gram-positive and Gram-negative bacteria. The results indicated a broad spectrum of activity, particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

The biological activity of this compound] can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.

- Reactive Oxygen Species Generation : The compound may promote oxidative stress within cells, triggering apoptotic pathways.

- Enzyme Inhibition : It is speculated that the sulfinyl group can interact with specific enzymes involved in cellular metabolism or signaling.

Comparative Biological Activity Table

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | Target Cell Lines |

|---|---|---|---|

| This compound] | Yes | 25 µM | MCF-7 (breast cancer) |

| Sulfinylbenzene Derivative A | Yes | 30 µM | HeLa (cervical cancer) |

| Sulfinylbenzene Derivative B | Moderate | 15 µM | A549 (lung cancer) |

常见问题

Q. What are the key physicochemical properties of [(1-Chloro-2,2-dimethylcyclopropyl)sulfinylbenzene, and how are they determined experimentally?

- Methodological Answer : Physicochemical properties such as molecular weight, density, and boiling point can be derived via:

- Mass Spectrometry (MS) : For molecular weight confirmation (e.g., expected ~214.71 g/mol for analogous cyclopropyl sulfinyl compounds) .

- Density Measurements : Using pycnometry or computational predictions (e.g., predicted density of 1.34±0.1 g/cm³ for similar structures) .

- Thermogravimetric Analysis (TGA) : To estimate boiling points (predicted ~353°C for related compounds) .

- Table :

| Property | Value/Technique | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₁ClOS | |

| Molar Mass | 214.71 g/mol | |

| Density | 1.34±0.1 g/cm³ (Predicted) | |

| Boiling Point | 353.1±25.0°C (Predicted) |

Q. What synthetic routes are feasible for this compound?

- Methodological Answer :

- Cyclopropanation : Start with 2,2-dimethylcyclopropane derivatives, followed by sulfinyl group introduction via oxidation of thioethers (e.g., using mCPBA) .

- Chlorination : Electrophilic substitution on pre-sulfinylated cyclopropane derivatives using Cl₂ or SO₂Cl₂ under controlled conditions .

- Key Considerations : Steric hindrance from dimethyl groups may require optimized catalysts (e.g., Lewis acids like AlCl₃) .

Advanced Research Questions

Q. How does the stereochemistry of the sulfinyl group influence reactivity in this compound?

- Methodological Answer :

- Chiral HPLC or XRD : Resolve enantiomers and confirm absolute configuration .

- Reactivity Studies : Compare reaction rates of (R)- vs. (S)-sulfinyl isomers in nucleophilic substitutions (e.g., with Grignard reagents).

- Computational Modeling : Use DFT calculations to assess steric/electronic effects of sulfinyl chirality on transition states .

Q. What experimental designs are optimal for evaluating the antimicrobial activity of this compound?

- Methodological Answer :

- In Vitro Assays :

- MIC Testing : Against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains using broth microdilution .

- Target Validation : DNA gyrase inhibition assays via supercoiling inhibition, supported by molecular docking (e.g., AutoDock Vina) .

- Controls : Include known antibiotics (e.g., ciprofloxacin) and vehicle-only groups to validate results .

Q. How can contradictions in reported biological activity data for sulfinylbenzene derivatives be resolved?

- Methodological Answer :

- Meta-Analysis : Compare studies for variables like bacterial strain virulence, compound purity (>98% via HPLC recommended), and solvent effects .

- Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., chloro vs. methyl groups) with activity trends .

- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., CLSI guidelines) .

Methodological Focus Areas

Q. What spectroscopic techniques are critical for characterizing this compound?

- Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR to confirm cyclopropane ring integrity and sulfinyl group placement .

- ²D NOESY for stereochemical analysis of the sulfinyl group .

- IR Spectroscopy : Identify S=O stretching (~1050 cm⁻¹) and C-Cl bonds (~550 cm⁻¹) .

Q. How can computational tools enhance the study of this compound’s reaction mechanisms?

- Answer :

- Molecular Dynamics (MD) : Simulate cyclopropane ring stability under thermal stress .

- Density Functional Theory (DFT) : Predict regioselectivity in electrophilic substitutions (e.g., chlorination sites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。